

Application Notes and Protocols: Brilacidin and Remdesivir Combination Therapy for Viral Infections

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Compound of Interest

Compound Name: *Brilacidin Tetrahydrochloride*

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Introduction

Brilacidin, a synthetic non-peptidic mimetic of host defense peptides (HDPs), has demonstrated broad-spectrum antimicrobial and anti-inflammatory properties.[1][2] Remdesivir is a nucleotide analog prodrug that has shown efficacy against a range of RNA viruses, including coronaviruses, by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[3][4][5][6][7] Preclinical studies have highlighted a strong synergistic antiviral effect when Brilacidin and Remdesivir are used in combination, particularly against coronaviruses such as SARS-CoV-2 and HCoV-OC43.[8][9][10][11] This combination therapy presents a promising strategy for treating viral infections by targeting two distinct and critical stages of the viral life cycle: entry and replication.

These application notes provide a summary of the quantitative data from in vitro studies and detailed protocols for key experiments to evaluate the synergistic antiviral activity of Brilacidin and Remdesivir.

Mechanism of Action

The synergistic effect of Brilacidin and Remdesivir stems from their complementary mechanisms of action.

Brilacidin:

- Dual Antiviral Mechanism: Brilacidin exhibits a two-pronged attack on viruses.[\[8\]](#)[\[10\]](#)[\[12\]](#)[\[13\]](#)
 - Virucidal Activity: It can directly interact with and disrupt the integrity of the viral envelope, thereby inactivating the virus.[\[8\]](#)[\[10\]](#)[\[12\]](#)
 - Inhibition of Viral Entry: Brilacidin binds to heparan sulfate proteoglycans (HSPGs) on the host cell surface, which act as attachment factors for many viruses, including coronaviruses.[\[8\]](#)[\[10\]](#)[\[12\]](#) By blocking this interaction, Brilacidin prevents the virus from entering the host cell.

Remdesivir:

- Inhibition of Viral Replication: Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form.[\[4\]](#)[\[5\]](#)[\[6\]](#) This active form acts as an adenosine nucleotide analog and is incorporated into the nascent viral RNA chain by the viral RdRp.[\[3\]](#)[\[4\]](#)[\[5\]](#) This incorporation leads to delayed chain termination, thereby disrupting the replication of the viral genome.[\[3\]](#)[\[5\]](#)

The combination of Brilacidin's ability to reduce viral entry and directly inactivate virions with Remdesivir's capacity to halt the replication of any virus that successfully enters the cell results in a potent synergistic antiviral effect.[\[4\]](#)[\[9\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies evaluating the antiviral activity of Brilacidin and Remdesivir, both alone and in combination.

Table 1: Antiviral Activity of Brilacidin and Remdesivir Against Human Coronaviruses (HCoVs)

Virus	Drug	EC50 (μM)
HCoV-NL63	Brilacidin	2.45 ± 0.05
Remdesivir	0.63 ± 0.04	
HCoV-OC43	Brilacidin	4.81 ± 0.95
Remdesivir	0.09 ± 0.01	
HCoV-229E	Brilacidin	1.59 ± 0.07
Remdesivir	0.03 ± 0.01	
SARS-CoV-2	Brilacidin	0.565

EC50 (Half-maximal effective concentration) values were determined in viral yield reduction (VYR) assays or plaque assays.[8]

Table 2: Cytotoxicity of Brilacidin

Cell Line	CC50 (μM)
Calu-3	241

CC50 (Half-maximal cytotoxic concentration) was determined by measuring cell viability.[8]

Table 3: Synergistic Antiviral Effect of Brilacidin and Remdesivir against HCoV-OC43

Brilacidin:Remdesivir (EC50 Ratio)	Brilacidin EC50 in Combination (µM)	Remdesivir EC50 in Combination (µM)	Fractional Inhibitory Concentration Index (FICI)
4:1	0.69 ± 0.04	0.03 ± 0.00	0.48 ± 0.01
2:1	0.77 ± 0.04	0.03 ± 0.00	0.49 ± 0.01
1:1	0.67 ± 0.07	0.03 ± 0.00	0.48 ± 0.01
1:2	0.56 ± 0.06	0.04 ± 0.00	0.49 ± 0.01
1:4	0.37 ± 0.04	0.05 ± 0.00	0.49 ± 0.01
1:8	0.23 ± 0.03	0.06 ± 0.01	0.49 ± 0.01
1:16	0.15 ± 0.02	0.07 ± 0.01	0.48 ± 0.01

FICI was calculated as: (EC50 of Brilacidin in combination / EC50 of Brilacidin alone) + (EC50 of Remdesivir in combination / EC50 of Remdesivir alone). An FICI < 0.5 indicates significant synergy.[8] In one combination experiment against SARS-CoV-2 in a human lung epithelial cell line, the overall viral load was reduced by 99.85%.[9]

Experimental Protocols

Cell Viability (Cytotoxicity) Assay

Objective: To determine the cytotoxic concentration of Brilacidin and Remdesivir on the host cells used for antiviral assays.

Materials:

- Vero E6 or Calu-3 cells
- 96-well plates
- Growth medium (e.g., DMEM with 10% FBS)
- Brilacidin and Remdesivir stock solutions

- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or Neutral Red Uptake Assay reagents
- Plate reader (Luminometer or Spectrophotometer)

Protocol:

- Seed cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- Prepare serial dilutions of Brilacidin and Remdesivir in growth medium.
- Remove the existing medium from the cells and add 100 μ L of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
- Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
- Perform the cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo®).
- Measure luminescence or absorbance using a plate reader.
- Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the drug concentration.

Plaque Reduction Assay

Objective: To determine the antiviral activity of Brilacidin and Remdesivir by quantifying the reduction in viral plaques.

Materials:

- Vero E6 or other susceptible cells
- 6-well or 24-well plates
- Virus stock (e.g., HCoV-OC43, SARS-CoV-2)
- Growth medium and infection medium (e.g., DMEM with 2% FBS)

- Brilacidin and Remdesivir stock solutions
- Overlay medium (e.g., 0.6% Avicel or 1.5% agarose in DMEM)
- Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
- Formalin (4% in PBS) for fixation

Protocol:

- Seed cells in plates to form a confluent monolayer.
- Pre-treat cells with serial dilutions of the individual drugs or their combinations for 2 hours.
[\[14\]](#)
- Infect the cells with the virus at a multiplicity of infection (MOI) that yields approximately 100 plaque-forming units (PFU) per well.
- Incubate for 1 hour to allow for viral adsorption.
- Remove the viral inoculum and wash the cells.
- Add the overlay medium containing the respective drug concentrations.
- Incubate for 3-5 days until visible plaques are formed.
- Fix the cells with formalin and stain with crystal violet.
- Count the number of plaques in each well.
- Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Viral Yield Reduction (VYR) Assay with RT-qPCR

Objective: To quantify the reduction in viral progeny production after treatment with Brilacidin and Remdesivir.

Materials:

- Susceptible cells in culture plates
- Virus stock
- Brilacidin and Remdesivir stock solutions
- RNA extraction kit
- RT-qPCR primers and probes specific for the target virus
- One-step RT-qPCR master mix
- Real-time PCR instrument

Protocol:

- Seed cells and allow them to adhere.
- Pre-treat cells with the drugs as described in the plaque reduction assay.
- Infect the cells with the virus at a specific MOI (e.g., 0.1).
- After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the drugs.
- Incubate for 24-48 hours.
- Collect the cell culture supernatant.
- Extract viral RNA from the supernatant using a commercial kit.
- Perform one-step RT-qPCR using primers and probes targeting a specific viral gene (e.g., N gene or RdRp gene for SARS-CoV-2).[\[15\]](#)
- Quantify the viral RNA levels based on the cycle threshold (Ct) values and a standard curve.
- Calculate the percentage of viral yield reduction and determine the EC50.

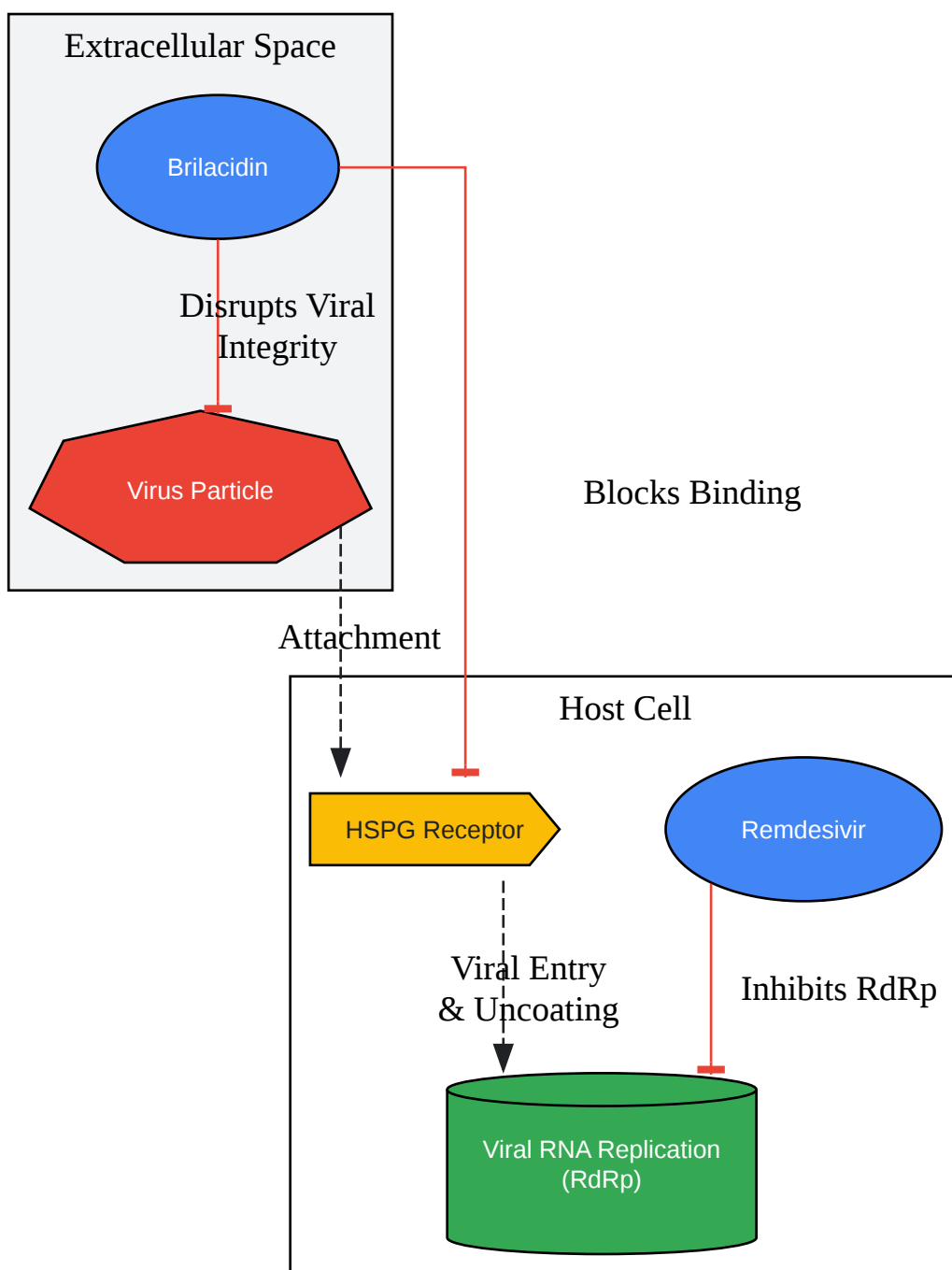
Synergy Analysis

Objective: To evaluate the synergistic antiviral effect of the Brilacidin and Remdesivir combination.

Protocol:

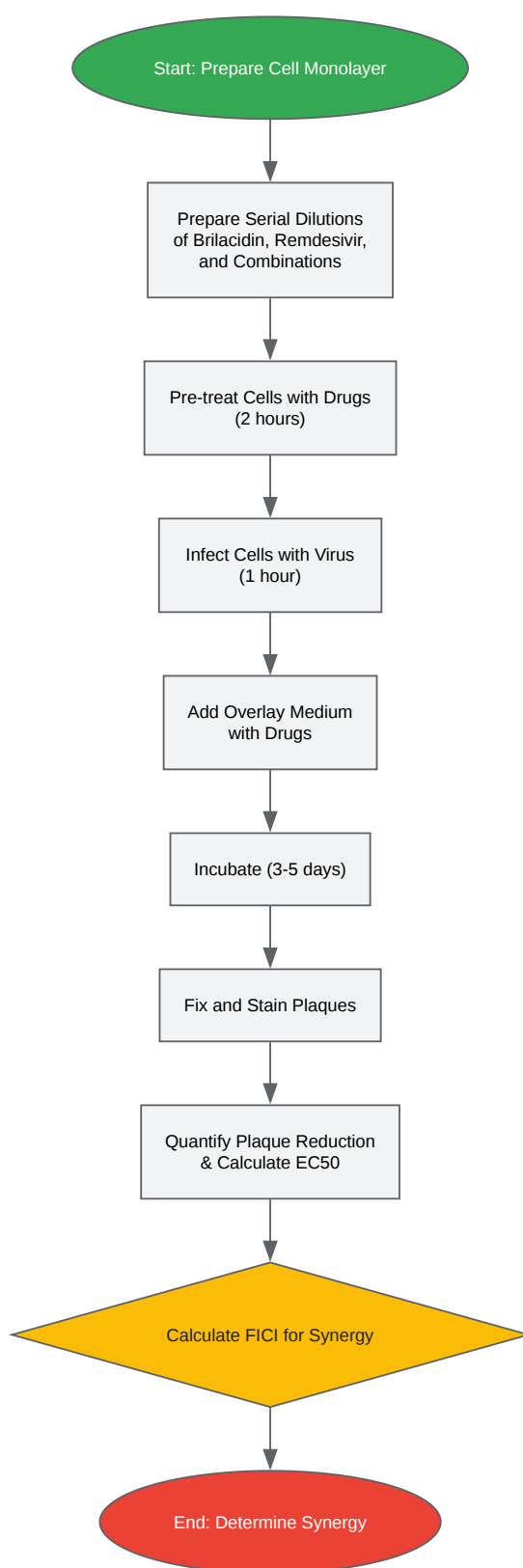
- Determine the EC50 values of Brilacidin and Remdesivir individually using the plaque reduction or VYR assay.
- Prepare fixed-ratio combinations of Brilacidin and Remdesivir based on their EC50 ratios (e.g., 4:1, 2:1, 1:1, 1:2, 1:4).[8]
- Perform the antiviral assay with serial dilutions of each fixed-ratio combination.
- Determine the EC50 values for both Brilacidin and Remdesivir within each combination.
- Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula:[8] $FICI = (EC50 \text{ of Brilacidin in combination} / EC50 \text{ of Brilacidin alone}) + (EC50 \text{ of Remdesivir in combination} / EC50 \text{ of Remdesivir alone})$
- Interpret the results:
 - $FICI \leq 0.5$: Synergy
 - $0.5 < FICI \leq 1$: Additive effect
 - $FICI > 1$: Antagonism

Visualizations



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Caption: Synergistic mechanism of Brilacidin and Remdesivir.



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Caption: Experimental workflow for synergy determination.

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